Tetradecanoic-d27 acid

Overview

Description

Myristic acid itself is a saturated 14-carbon fatty acid found in various animal and vegetable fats, particularly in butterfat, coconut oil, palm oil, and nutmeg oil . It plays essential roles in biological processes due to its amphiphilic nature and involvement in lipid metabolism.

Biochemical Analysis

Biochemical Properties

Tetradecanoic-d27 acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with carboxylesterase, an enzyme that hydrolyzes carboxylic esters into alcohol and carboxylate . This compound acts as an inhibitor of carboxylesterase, thereby affecting the hydrolysis process. Additionally, it is involved in the synthesis of myristoylated proteins, where it is covalently attached to the N-terminal glycine residue of proteins, influencing their function and localization .

Cellular Effects

This compound has various effects on different cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it is known to modulate the activity of protein kinase C (PKC), a family of enzymes involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific proteins and enzymes, influencing their activity. For example, the binding of this compound to carboxylesterase inhibits the enzyme’s activity, preventing the hydrolysis of carboxylic esters . Additionally, it can activate or inhibit other enzymes, leading to changes in metabolic pathways and gene expression. The incorporation of this compound into myristoylated proteins also affects their localization and function within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These effects are often observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when using this compound in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can lead to adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are crucial for determining the appropriate dosage for experimental studies and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a substrate for enzymes such as carboxylesterase and is incorporated into myristoylated proteins . The compound can also affect metabolic flux and metabolite levels, influencing pathways related to lipid metabolism and energy production . Understanding these pathways is essential for elucidating the broader impact of this compound on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation can be influenced by these interactions, affecting its availability and activity within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . For example, the incorporation of this compound into myristoylated proteins can direct these proteins to the plasma membrane or other cellular structures, influencing their function and activity .

Preparation Methods

Synthetic Routes:: Myristic Acid-d27 can be synthesized through chemical reactions involving deuterated precursors. One common method is the deuteration of Myristic acid using deuterium gas or deuterated reagents.

Reaction Conditions:: The deuteration process typically occurs under controlled conditions, such as using deuterium gas in the presence of a catalyst or deuterated solvents. The specific reaction conditions may vary based on the synthetic route chosen.

Industrial Production:: Industrial-scale production of Myristic Acid-d27 involves large-scale deuteration processes. detailed industrial methods are proprietary and may not be widely available in the literature.

Chemical Reactions Analysis

Reactions:: Myristic Acid-d27 can undergo various chemical reactions, including:

Oxidation: Oxidative processes can lead to the formation of Myristic acid derivatives.

Reduction: Reduction reactions may yield saturated or partially saturated derivatives.

Substitution: Substitution reactions can modify the functional groups attached to the carbon chain.

Oxidation: Common oxidants include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various nucleophiles (e.g., halides, amines) can replace functional groups.

Major Products:: The specific products depend on the reaction type. Oxidation may yield carboxylic acids, while reduction can lead to alcohols or saturated fatty acids.

Scientific Research Applications

Myristic Acid-d27 finds applications in:

Lipid Metabolism Studies: Researchers use it as an internal standard for quantifying Myristic acid levels.

Membrane Biophysics: Its incorporation into lipid bilayers helps study membrane properties.

Drug Delivery Systems: Deuterated fatty acids enhance drug stability and bioavailability.

Mechanism of Action

The exact mechanism of Myristic Acid-d27’s effects depends on its context. It may influence protein acylation, membrane fluidity, or signaling pathways. Further research is needed to elucidate specific molecular targets.

Comparison with Similar Compounds

Myristic Acid-d27 stands out due to its deuterium labeling, which allows precise quantification. Similar compounds include Myristic acid (non-deuterated) and other fatty acids like palmitic acid (C16:0) and stearic acid (C18:0).

Biological Activity

Tetradecanoic-d27 acid, also known as deuterated myristic acid, is a saturated fatty acid with significant implications in biological research and therapeutic applications. This article explores its biological activity, metabolic pathways, and potential health benefits, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 60658-41-5 |

| Molecular Formula | C₁₄H₂₇O₂ |

| Molecular Weight | 255.537 g/mol |

| Density | 1.005 g/cm³ |

| Melting Point | 52-54 °C |

| Boiling Point | 250 °C at 100 mm Hg |

This compound is primarily derived from natural sources such as butterfat, coconut oil, and palm oil, and it plays a crucial role in various metabolic processes.

Metabolic Pathways and Mechanisms

This compound is involved in several metabolic pathways, particularly in lipid metabolism. Research indicates that fatty acids like tetradecanoic acid can influence the synthesis of triglycerides and phospholipids, impacting cellular energy storage and membrane composition.

Fatty Acid Synthesis

Studies have shown that fatty acid synthase (FASN) plays a pivotal role in regulating the incorporation of dietary fatty acids into triglycerides. Inhibition of FASN leads to alterations in fatty acid profiles in tissues, suggesting that tetradecanoic-d27 can serve as a tracer to study lipid metabolism dynamics in vivo .

Biological Activity

The biological activities associated with this compound include:

- Anti-inflammatory Effects : Research indicates that saturated fatty acids can modulate inflammatory responses, potentially reducing chronic inflammation .

- Cell Cycle Regulation : Tetradecanoic-d27 has been implicated in apoptosis and cell cycle regulation pathways, which are critical for cancer research .

- Immunomodulation : Its role in immune response modulation has garnered attention, particularly in the context of autoimmune diseases .

Case Studies

- Inhibition of Fatty Acid Synthase : A study involving patients with non-alcoholic steatohepatitis (NASH) demonstrated that administration of FASN inhibitors increased the levels of polyunsaturated fatty acids (PUFAs) while decreasing saturated fatty acids (SFAs) in triglyceride composition. This suggests a potential therapeutic role for tetradecanoic-d27 in managing lipid profiles .

- Metabolomic Profiling : Untargeted metabolomic analyses using deuterated fatty acids like tetradecanoic-d27 have been utilized to identify metabolic disorders, highlighting its utility as a biomarker for conditions such as ornithine transcarbamylase deficiency .

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-heptacosadeuteriotetradecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUNFSRHWOTWDNC-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

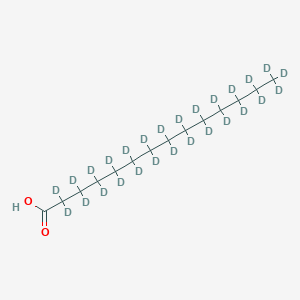

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583616 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60658-41-5 | |

| Record name | (~2~H_27_)Tetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60658-41-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.